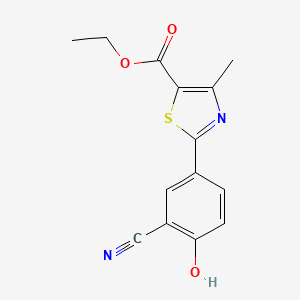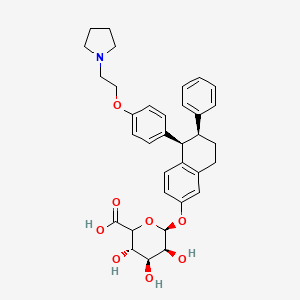
Acamprosate Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acamprosate Impurity B is a chemical compound that is often encountered as an impurity in the synthesis of acamprosate, a medication used to maintain alcohol abstinence in patients with alcohol dependence.
Wirkmechanismus
Target of Action
Acamprosate Impurity B, similar to Acamprosate, is a synthetic amino acid analog of nitrogen-acetyl homotaurine . It primarily targets the central nervous system (CNS) and acts as a neuromodulator . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and modulates N-methyl-D-aspartic acid (NMDA) receptor transmission .
Mode of Action
This compound interacts with its targets in the CNS to restore the balance between neuronal excitation and inhibition . It is known to decrease brain glutamate and increase β-endorphins in rodents and humans . This interaction results in changes that reduce alcohol craving .
Biochemical Pathways
The compound affects the glutaminergic neuron activity in the CNS . It likely exerts its effects through the NMDA receptors and calcium channels . The modulation of these biochemical pathways leads to a decrease in brain glutamate and an increase in β-endorphins .
Pharmacokinetics
Acamprosate is formulated as a dimer of acetyl-homotaurine linked by a calcium salt, adjustments made to facilitate absorption . Nonetheless, oral bioavailability remains low, at around 11% . The absorption of acamprosate is so slow that it acts as though it were a modified-release medication , with a time at the maximal concentration of 6.3 h in enteric-coated form . It has a half-life of around 32 h , with complete elimination occurring only 4 days after cessation of therapy .
Result of Action
The molecular and cellular effects of this compound’s action are subtle and relate to diminished arousal, anxiety, and insomnia . These effects parallel preclinical findings of decreased withdrawal symptoms in animals treated with acamprosate . It diminishes reinstatement in ethanolized rodents and promotes abstinence in humans .
Biochemische Analyse
Biochemical Properties
Acamprosate, and by extension Acamprosate Impurity B, is known to interact with the glutamatergic neurotransmitter system . It modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid (GABA) type A receptor transmission . These interactions could potentially influence various biochemical reactions within the body.
Cellular Effects
Acamprosate has been shown to decrease brain glutamate and increase beta-endorphins in rodents and humans . This suggests that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acamprosate is known to have a very low affinity for the dizocilpine and spermidine sites on the NMDA receptor . Any inhibition of binding is suggested to occur via allosteric interaction rather than direct competition .
Temporal Effects in Laboratory Settings
Acamprosate has been shown to suppress alcohol drinking in experimental animals . This effect was followed by findings showing its ability to promote abstinence in large, well-designed trials .
Dosage Effects in Animal Models
Acamprosate has been shown to suppress alcohol drinking in experimental animals .
Metabolic Pathways
Acamprosate is known to modulate NMDA receptor transmission and may have indirect effects on GABA type A receptor transmission .
Transport and Distribution
Acamprosate is known to be transported in the rat jejunum mainly by passive diffusion and, to a much lesser extent, by a carrier system .
Subcellular Localization
Given its interactions with the NMDA receptor and GABA type A receptor, it is likely that it is localized in areas of the cell where these receptors are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Acamprosate Impurity B involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide (formed from acetamide and potassium tert-butoxide) in N,N-dimethylformamide solution. This is followed by in situ cation exchange by the addition of calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out using scalable, one-pot procedures. These methods ensure high yields and purity by optimizing reaction conditions and minimizing the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Acamprosate Impurity B undergoes various chemical reactions, including:
Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.
Cation exchange: The in situ formation of the calcium salt.
Common Reagents and Conditions
Potassium tert-butoxide: Used to form potassium acetamide.
N,N-dimethylformamide: Solvent for the reaction.
Calcium chloride: Used for cation exchange.
2-propanol: Cosolvent for the reaction.
Major Products
The major product formed from these reactions is Calcium 3-formamidopropane-1-sulfonic acid, which is this compound .
Wissenschaftliche Forschungsanwendungen
Acamprosate Impurity B is primarily used in pharmaceutical research. It is useful in product development, ANDA and DMF filing, quality control, method validation, and stability studies. Additionally, it is used in the identification of unknown impurities and the assessment of genotoxic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acamprosate Impurity A: 3-aminopropane-1-sulfonic acid.
Acamprosate Impurity C: 3-(N-Methylacetamido)propane-1-sulfonic acid.
Uniqueness
Acamprosate Impurity B is unique due to its specific chemical structure and formation process. Unlike other impurities, it involves the formation of a calcium salt through a nucleophilic substitution reaction and cation exchange, which distinguishes it from other related compounds .
Eigenschaften
CAS-Nummer |
233591-26-9 |
|---|---|
Molekularformel |
2 C4H8NO4S Ca |
Molekulargewicht |
372.44 |
Aussehen |
White Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Calcium Bis(formyl Homotaurine) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)



![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)






